(1S,3R)-3-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]cyclopentan-1-amine
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Description
(1S,3R)-3-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]cyclopentan-1-amine is a useful research compound. Its molecular formula is C9H15N3O and its molecular weight is 181.239. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Transformation
- The compound has been involved in the synthesis of cyclopentano[c]-s-triazoles through intramolecular ring transformation from γ-keto-l,3,4-oxadiazoles. This process includes lithiation, reductive amination, and pyrolysis steps (Sasaki, Ohno, Ito, & Asai, 1984).
Chemical Synthesis Methods
- 1,3,4-oxadiazole derivatives, related to the compound , have been synthesized via copper-catalyzed cascade annulation of amidines and methylarenes. This method emphasizes atom- and step-economy, good functional group tolerance, and simplicity (Guo, Huang, Ji, Wu, & Jiang, 2015).
Reinvestigation of Synthesis Methods
- A study on 1,3,4-oxadiazoles revealed the formation of thiazoles via treatment with 3-chloropentane-2,4-dione, leading to methylated compounds with stabilized push-pull systems (Paepke, Reinke, Peseke, & Vogel, 2009).
Pharmacological Potential
- In silico evaluation of 1,3,4-oxadiazole derivatives highlighted their potential as anti-proliferative agents, particularly as inhibitors of cyclin-dependent kinase 2 (CDK-2), a key component in cell cycle and proliferation (Ali, Mahdi, & Razik, 2023).
Antimicrobial and Cytotoxic Activity
- Novel azetidine-2-one derivatives of 1H-benzimidazole, which include similar structures to the compound , have been synthesized and evaluated for antimicrobial and cytotoxic activities (Noolvi, Agrawal, Patel, Badiger, Gaba, & Zambre, 2014).
Preparative Methods
- Studies on the preparation of sterically congested 1,3,4-oxadiazole derivatives involved reactions of N-isocyaniminotriphenylphosphorane with cyclopentanone, offering a mild and efficient route for the synthesis of fully substituted 1,3,4-oxadiazoles (Javanbani, Ramazani, Joo, Ahmadi, Azizkhani, & Asiabi, 2015).
Properties
IUPAC Name |
(1S,3R)-3-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]cyclopentan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-6-11-12-9(13-6)5-7-2-3-8(10)4-7/h7-8H,2-5,10H2,1H3/t7-,8+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVCZJHSUJKWMX-SFYZADRCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CC2CCC(C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(O1)C[C@@H]2CC[C@@H](C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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